Comparative VAP-1 Inhibition: Demonstrating Target Selectivity vs. Potent Analog
A critical differentiator for 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is its lack of activity against the VAP-1 (SSAO) enzyme, distinguishing it from other structurally related pyrazole inhibitors. In a radiochemical assay using [14C]-benzylamine as a substrate, this compound showed negligible inhibition of both human and rat VAP-1 (IC50 > 100,000 nM) [1]. In stark contrast, a closely related pyrazole derivative (BDBM128993) exhibited potent inhibition against human VAP-1 with an IC50 of 32 nM in the same assay [2].
| Evidence Dimension | VAP-1 (SSAO) Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | > 100,000 nM |
| Comparator Or Baseline | Pyrazole analog BDBM128993: 32 nM |
| Quantified Difference | > 3,000-fold decrease in potency |
| Conditions | Human VAP-1 enzyme, radiochemical assay with [14C]-benzylamine substrate |
Why This Matters
This demonstrates a clear functional divergence; this compound is unsuitable for VAP-1 related research but offers a selective scaffold for programs where VAP-1 inhibition is an off-target liability.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50404889 (VAP-1 inhibition). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404889 View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM128993 (VAP-1 inhibition). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=128993 View Source
